1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Quinazolin 4 One and Its Analogues
Classical and Conventional Synthetic Routes to the 1H-Quinazolin-4-one Core
Traditional methods for synthesizing the this compound core have been well-established and widely utilized for decades. These routes typically involve the construction of the pyrimidinone ring onto a pre-existing benzene (B151609) ring, primarily using anthranilic acid or its derivatives as the key starting material.
Condensation Reactions Involving Anthranilic Acid Derivatives
One of the most fundamental and enduring methods for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, first described in 1895. This reaction involves the condensation of anthranilic acid with an excess of formamide (B127407) at elevated temperatures, typically around 120°C, to yield 4(3H)-quinazolinone. bu.edu.eg Modifications to this reaction have been developed, including microwave-assisted synthesis, which can significantly reduce reaction times. bu.edu.eg
A common variation involves the initial acylation of anthranilic acid to form a 2-acylaminobenzoic acid intermediate. For instance, anthranilic acid can be reacted with benzoyl chloride in the presence of pyridine. ijprajournal.com The resulting 2-phenylbenzo[d] ijprajournal.comtandfonline.comoxazin-4-one can then be treated with a nitrogen source, such as hydrazine (B178648) hydrate, to yield the corresponding 3-amino-2-phenyl-1H-quinazolin-4-one. ijprajournal.com Similarly, reacting anthranilic acid with various isothiocyanates in refluxing ethanol (B145695) leads to the formation of 2-mercapto-3-substituted quinazolin-4-ones. mdpi.com
The reaction of anthranilic acid with urea (B33335) or formamide, often catalyzed by organic clays (B1170129) and assisted by microwave irradiation, also provides a pathway to quinazolin-4(3H)-one derivatives. ijarsct.co.in For example, reacting anthranilic acid with a five-fold excess of formamide using red or black clay as a catalyst can produce excellent yields of the corresponding quinazolinone. ijarsct.co.in
Another classical approach is the condensation of anthranilamide with aldehydes. This process can be performed under catalyst-free, solventless conditions by heating the reactants in the presence of air, which acts as an inexpensive oxidant. tandfonline.comtandfonline.com This method is applicable to both aromatic and aliphatic aldehydes, offering high yields and minimal environmental impact. tandfonline.comtandfonline.com
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type |
| Anthranilic acid | Formamide | 120°C | 4(3H)-Quinazolinone |
| Anthranilic acid | Benzoyl chloride, Pyridine | Then Hydrazine hydrate | 3-Amino-2-phenyl-1H-quinazolin-4-one |
| Anthranilic acid | Isothiocyanates | Refluxing ethanol | 2-Mercapto-3-substituted-quinazolin-4-ones |
| Anthranilamide | Aldehydes | Heat, Air | 2-Substituted-4(3H)-quinazolinones |
Intramolecular Cyclization Approaches
Intramolecular cyclization represents another key strategy for the formation of the this compound ring system. These reactions typically involve a pre-formed substrate containing all the necessary atoms for the heterocyclic ring, which then undergoes cyclization to form the final product.
A prominent example is the base-promoted intramolecular nucleophilic aromatic substitution (SNAr) reaction. For instance, the anions of 1-(2-bromobenzoyl)-3-phenylthiourea and 1-(2-bromobenzoyl)-3-phenylurea undergo intramolecular cyclization to yield 1-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and 1-phenyl-1H-quinazoline-2,4-dione, respectively. semanticscholar.org The presence of a carbonyl group ortho to the halogen facilitates this SNAr reaction. semanticscholar.org Similarly, base-catalyzed intramolecular cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in N,N-dimethyl formamide (DMF) affords 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mdpi.com
A transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov This method proceeds via an SNAr reaction followed by intramolecular cyclization to furnish both 2-substituted and 2,3-disubstituted quinazolin-4-ones. acs.orgnih.gov The reaction of 2-fluoro-N-methylbenzamide with benzamide, for example, yields 3-methyl-2-phenylquinazolin-4-one. acs.orgnih.gov
Furthermore, radical-initiated cyclization provides another avenue. For example, a hydroxyalkyl radical can initiate the cyclization of quinazolinones containing unactivated alkenes to provide five- and six-membered ring-fused hydroxyl-containing quinazolinones under metal-free conditions using dicumyl peroxide as the initiator. researchgate.net
Contemporary and Environmentally Benign Synthesis of this compound Derivatives
In recent years, the development of synthetic methodologies has shifted towards more sustainable and efficient processes. This has led to the emergence of multicomponent reactions, one-pot strategies, and the use of various catalytic systems to synthesize quinazolin-4-one derivatives under milder and more environmentally friendly conditions.
Multicomponent and One-Pot Reaction Strategies
Multicomponent reactions (MCRs) are highly valued in modern organic synthesis as they offer a streamlined approach to complex molecules by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of quinazolin-4-one derivatives.
One such strategy involves the one-pot condensation of anthranilic acid, an orthoester (or formic acid), and an amine. ijprajournal.com This method can be catalyzed by strontium chloride hexahydrate (SrCl₂·6H₂O) at room temperature under solvent-free conditions, providing good yields of 4(3H)-quinazolinone derivatives. ijprajournal.com Another example is the three-component reaction of isatoic anhydride (B1165640), aromatic aldehydes, and acyl hydrazines in the presence of an N-halosulfonamide catalyst in an ethanol/water mixture. researchgate.net
Researchers have also utilized ionic liquids as both a solvent and catalyst system for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzothiazole, isatoic anhydride, and various aldehydes. openmedicinalchemistryjournal.com Furthermore, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) has been reported for the synthesis of quinazolinones. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Anthranilic acid | Orthoester/Formic acid | Amine | SrCl₂·6H₂O, Room Temp, Solvent-free | 4(3H)-Quinazolinone derivatives |
| Isatoic anhydride | Aromatic aldehyde | Acyl hydrazine | N-halosulfonamide, EtOH/H₂O, Reflux | Quinazolin-4(1H)-one derivatives |
| Isatoic anhydride | Aromatic aldehyde | Urea | SBA-Pr-SO₃H, Solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones |
| 2-Aminobenzothiazole | Isatoic anhydride | Aldehyde | Ionic Liquid | 2,3-Dihydroquinazolin-4(1H)-ones |
Catalytic Approaches in Quinazolinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of quinazolinones has greatly benefited from the application of various metal-based catalysts.
Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost, abundance, and relatively low toxicity. A novel copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has been developed to efficiently produce quinazolin-4-ones. organic-chemistry.orgacs.org This reaction utilizes copper(II) acetate (B1210297) as an environmentally benign catalyst with a mild base in anisole, a sustainable solvent, and does not require an inert atmosphere. organic-chemistry.orgacs.org
Copper(I) bromide has been shown to catalyze a domino reaction between alkyl halides and anthranilamides under air to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Another approach involves a copper-catalyzed radical methylation/sp3 C-H amination/oxidation cascade reaction to provide quinazolinones. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. A palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide has been developed to construct quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. organic-chemistry.org
Palladium-catalyzed direct arylation of quinazolin-4-one has also been achieved with the assistance of copper. organic-chemistry.org This method is applicable to a wide range of aryl iodides. Furthermore, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions between aryl-quinazolinones and aldehydes have been used to synthesize novel substituted hydroxyisoindolo[1,2-b]quinazolinone compounds. nih.gov The Suzuki-Miyaura and Heck cross-coupling reactions are also extensively used to create poly-carbosubstituted derivatives from halogenated quinazoline (B50416) precursors. nih.gov
| Metal Catalyst | Reactant 1 | Reactant 2 | Key Features |
| Copper(II) acetate | 2-Isocyanobenzoate | Amine | Environmentally benign, mild conditions |
| Copper(I) bromide | Alkyl halide | Anthranilamide | Domino reaction under air |
| Palladium | 2-Aminobenzamide (B116534) | Aryl halide, tert-butyl isocyanide | Three-component isocyanide insertion/cyclization |
| Palladium/Copper | Quinazolin-4-one | Aryl iodide | Direct arylation |
Organocatalysis and Other Non-Metal Catalytic Systems
The development of non-metal catalytic systems, particularly organocatalysis, has provided environmentally benign and efficient alternatives to traditional metal-based catalysts for the synthesis of quinazolinone derivatives. nih.gov These catalysts are often cheaper, less toxic, and more stable. nih.govdergipark.org.tr
A variety of organocatalysts have been successfully employed. For instance, p-sulfonic acid calix researchgate.netarene (p-SAC) has been used as a recyclable organocatalyst for the direct cyclocondensation of anthranilamide with aldehydes in water at room temperature, offering excellent yields. nih.govrsc.org Similarly, thiamine (B1217682) hydrochloride (Vitamin B1, VB1), a readily available and green catalyst, effectively promotes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and various aldehydes or ketones in water. tandfonline.com
Other notable organocatalysts include:
Squaric acid: Used in a three-component condensation of isatoic anhydride, aldehydes, and amines under reflux conditions in water. dergipark.org.tr
L-proline nitrate: An effective and reusable catalyst for constructing 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org
Taurine: An organocatalyst used for the three-component reaction of isatoic anhydride, isoniazid, and aldehydes in water. nih.gov
Fluorescent Carbon Dots: These have been shown to be effective and recyclable carbocatalysts for preparing 2,3-dihydroquinazolinon-4(1H)-one derivatives under mild conditions. organic-chemistry.org
1,4-diazabicyclo[2.2.2]octane (DABCO): This basic catalyst has been used in the microwave-assisted reaction of 2-aminobenzamides with dimethyl sulfoxide (DMSO) acting as a carbon source to furnish quinazolinones. nih.gov
The use of iodine, a non-metal, has also been explored. It effectively catalyzes the reaction of 2-aminobenzamides with various ketones in ionic liquids to produce a range of quinazolin-4(1H)-one derivatives, including spirocyclic versions. acs.org
Table 1: Examples of Organocatalytic Systems in Quinazolinone Synthesis
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| p-Sulfonic acid calix researchgate.netarene (p-SAC) | Anthranilamide, Aldehydes | 2,3-Dihydroquinazolin-4(1H)-one | Water solvent, Room temperature, Recyclable catalyst | nih.govrsc.org |
| Thiamine hydrochloride (VB1) | Anthranilamide, Aldehydes/Ketones | 2,3-Dihydroquinazolin-4(1H)-one | Water solvent, Mild conditions, Reusable catalyst | tandfonline.com |
| Squaric acid | Isatoic anhydride, Aldehydes, Amines | 2,3-Dihydroquinazolin-4(1H)-one | Water solvent, Reflux conditions, Cost-effective | dergipark.org.tr |
| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Quinazolinone | Mechanochemical grinding, Solvent-free, Rapid | nih.gov |
| DABCO | 2-Aminobenzamides, DMSO | Quinazolinone | Microwave-assisted, DMSO as C1 source | nih.gov |
Green Chemistry Principles in Synthesis (e.g., Glycerol (B35011) as a Reusable Medium)
Adherence to green chemistry principles is a growing priority in the synthesis of this compound and its derivatives. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods. frontiersin.orgnih.gov
Glycerol has emerged as a significant green solvent for these syntheses. researchgate.netunina.it As a non-toxic, biodegradable, and recyclable byproduct of biodiesel production, glycerol offers a sustainable alternative to conventional organic solvents. researchgate.netunina.it Its high boiling point and unique hydrogen-bonding capabilities can enhance reactivity. researchgate.net A glycerol-mediated, catalyst-free approach has been reported for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones by reacting aromatic aldehydes with anthranilamide at 80°C. researchgate.net
Water is another quintessential green solvent employed in these reactions. frontiersin.orgnih.gov An efficient protocol for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives utilizes reverse zinc oxide micelles as a nanoreactor in an aqueous medium. frontiersin.org This method is noted for its high yields, mild reaction conditions, and the reusability of the catalyst. frontiersin.org The use of catalysts like thiamine hydrochloride and squaric acid in water further underscores the shift towards aqueous reaction media. dergipark.org.trtandfonline.com
Other green approaches include:
Solvent-free reactions: The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved under solvent-free conditions using catalysts like nano-SiO2-SO3H or via mechanochemical grinding. nih.govnih.gov
Recyclable Catalysts: Many of the catalysts used in green protocols, such as p-sulfonic acid calix researchgate.netarene, Co-CNTs, and various heterogeneous catalysts, can be recovered and reused multiple times without a significant loss of activity. rsc.orgacademie-sciences.fr
Multi-component reactions: One-pot, multi-component reactions are inherently atom-economical and reduce waste by minimizing intermediate purification steps. Many of the syntheses for quinazolinone derivatives fall under this category. asianpubs.org
Targeted Synthesis of Specific this compound Structural Classes
Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
2,3-Dihydroquinazolin-4(1H)-ones are crucial intermediates and possess biological activities in their own right. nih.govijarsct.co.in Their synthesis is most commonly achieved through the cyclocondensation of a C2-N1 fragment source (aldehyde or ketone) with a 2-aminobenzamide derivative or its precursor, isatoic anhydride. nih.govnih.gov
A wide array of catalytic systems have been developed to facilitate this transformation efficiently:
Heterogeneous Catalysts: Nano-SiO2-SO3H has been used as a stable and reusable catalyst for the one-pot, solvent-free reaction of isatoic anhydride, an aromatic aldehyde, and ammonium (B1175870) acetate at 110°C. nih.govresearchgate.net Other heterogeneous catalysts include cerium(IV) sulfate, sulfonated porous carbon, and cobalt-carbon nanotubes (Co-CNTs). academie-sciences.frijarsct.co.in
Brønsted Acids: Heterogeneous Brønsted acid catalysts like Amberlyst® 15 have been employed in the reaction between anthranilamide and ethyl levulinate to produce a pyrrolo[1,2-a]quinazoline derivative via a dihydroquinazolinone intermediate. nih.gov
Lewis Acids: Zinc chloride and other transition metal Lewis acids have been shown to catalyze the formation of dihydroquinazolinones. frontiersin.org
Aqueous Systems: Reverse zinc oxide micelles have been used as a nanoreactor for the one-pot synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones from aldehydes and anthranilamide in water. frontiersin.org
Table 2: Selected Synthetic Methods for 2,3-Dihydroquinazolin-4(1H)-ones
| Catalyst / Method | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Reverse ZnO nano micelles | Anthranilamide, Aldehydes | Water, 70°C | Green synthesis, Reusable catalyst, High yields | frontiersin.org |
| Nano-SiO2-SO3H | Isatoic anhydride, Aldehyde, Ammonium acetate | Solvent-free, 110°C | Efficient, Reusable catalyst, Green protocol | nih.gov |
| Lactic acid | 2-Aminobenzamide, Aldehydes/Ketones | Neat, 70°C | Green catalyst, Two distinct methods | researchgate.net |
| Amberlyst® 15 | Anthranilamide, Ethyl levulinate | Batch or Mechanochemical | Heterogeneous catalyst, Cascade reaction | nih.gov |
| Co-CNTs | o-Aminobenzamide, Aldehydes | Solvent-free | Recyclable magnetic catalyst, Short reaction times | academie-sciences.fr |
Synthesis of 2-Thioxoquinazolin-4(1H)-one Derivatives
The 2-thioxoquinazolin-4(1H)-one scaffold is a prominent motif in medicinal chemistry. ijcce.ac.ir Several synthetic routes have been established for its construction.
Common strategies include:
From Isatoic Anhydride: A three-component, one-pot condensation of isatoic anhydride, a primary amine, and a thiocarbonyl source is frequently used. For example, using phenyl isothiocyanate with a KF/Al2O3 catalyst provides the 2-thioxo derivatives in good yields. asianpubs.org Another green method involves reacting isatoic anhydride, an amine, and potassium thiocyanate (B1210189) in water. researchgate.net
From 2-Aminobenzoic Acids: A facile route involves the cyclization of 2-aminobenzoic acids, alkyl or aryl amines, and carbon disulfide under mild conditions. ijcce.ac.irijcce.ac.ir
From 2-Aminobenzyl Alcohol: An iodine-catalyzed method reacts 2-aminobenzyl alcohol with isothiocyanates in DMSO. The reaction proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by cyclization. researchgate.net
Table 3: Synthetic Approaches to 2-Thioxoquinazolin-4(1H)-ones
| Starting Materials | Reagents/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatoic anhydride, Primary amine | Phenyl isothiocyanate, KF/Al2O3 | Water | 3-Aryl-2-thioxoquinazolin-4(1H)-one | asianpubs.org |
| 2-Aminobenzoic acids, Amines | Carbon disulfide, DBU | - | 3-Substituted-2-thioxoquinazolin-4(1H)-one | ijcce.ac.irijcce.ac.ir |
| 2-Aminobenzyl alcohol | Isothiocyanates, I2 | DMSO, 100°C | 3-Substituted-2-thioxoquinazolin-4(1H)-one | researchgate.net |
| Isatoic anhydride, Amine | Potassium thiocyanate | Water | 2-Thioxoquinazolinone derivatives | researchgate.net |
Synthesis of Spiro-quinazolin-4-one Derivatives
Spiro-quinazolinones, which feature a spirocyclic junction at the C2 position, are a structurally fascinating class of compounds. Their synthesis typically involves a three-component reaction between an anthranilamide source (like isatoic anhydride or 2-aminobenzamide), an amine, and a cyclic ketone. researchgate.net
Various synthetic methodologies have been developed:
From Isatoic Anhydride and Cyclic Ketones: The reaction of isatoic anhydride, an amine, and a cyclic ketone is a common and straightforward approach to spiro-quinazolinones. researchgate.net Tannic acid has been used as a greener catalyst for the cyclocondensation of isatoic anhydride, anilines, and cycloalkanones. researchgate.net
From 2-Aminobenzamide and Isatins: The condensation of 2-aminobenzamide with isatins is a popular method to generate spiro[indoline-3,2'-quinazoline] derivatives. mdpi.com
Specialized Spiro Systems: More complex spiro systems have been synthesized through targeted routes. For example, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were prepared from aminonorbornene carboxamides and isatins, with methods optimized using microwave irradiation and high-speed ball milling. mdpi.com Similarly, spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives have been made in a one-pot synthesis. nih.gov
Multi-component Reactions: A four-component reaction of isatin (B1672199) derivatives, isatoic anhydride, malononitrile, and carbonyl compounds, catalyzed by DABCO, has been developed for the synthesis of spiroindoloquinazoline derivatives. researchgate.net
Table 4: Methods for the Synthesis of Spiro-quinazolin-4-ones
| Spiro System | Key Reactants | Catalyst/Method | Reference |
|---|---|---|---|
| Spiro[cycloalkane-1,2'-quinazoline] | Isatoic anhydride, Aniline, Cycloalkanone | Tannic acid | researchgate.net |
| Spiro[indoline-3,2'-quinazoline] | 2-Aminobenzamide, Isatin | Alum, EtOH | mdpi.com |
| Spiro[5,8-methanoquinazoline-2,3′-indoline] | Aminonorbornene carboxamide, Isatin | Microwave, Ball milling | mdpi.com |
| Spiroindoloquinazoline | Isatin, Isatoic anhydride, Malononitrile, Carbonyl compound | DABCO | researchgate.net |
| Spiro[indene-1,2'-quinazoline] | (Not specified) | One-pot method | nih.gov |
Structural Modification and Structure Activity Relationship Sar Studies of 1h Quinazolin 4 One Derivatives
Rational Design and Targeted Derivatization of 1H-Quinazolin-4-one Frameworks
The journey to developing effective drug candidates from the this compound core often begins with rational design. This approach involves the strategic modification of the quinazolinone scaffold to enhance its interaction with specific biological targets. nih.gov A common strategy is the incorporation of various pharmacophores—moieties known to interact with biological targets—into the quinazolinone structure.
For instance, in the quest for dual PI3K/HDAC inhibitors, a series of quinazolin-4-one-based hydroxamic acids were designed. nih.gov This was achieved by integrating an HDAC pharmacophore into a known PI3K inhibitor, Idelalisib, through an optimized linker. nih.gov This targeted derivatization resulted in compounds with high potency against specific PI3K and HDAC enzymes. nih.gov
Another rational design approach involves the hybridization of the quinazolinone scaffold with other biologically active heterocyclic systems. The synthesis of hybrids combining quinazolin-4-one with 1,2,4-oxadiazole (B8745197) has been explored to create multi-targeted antiproliferative agents. frontiersin.org Similarly, linking the quinazolinone core with moieties like chalcone (B49325) has been a strategy to develop new derivatives with potential therapeutic applications. frontiersin.org
The synthesis of these rationally designed molecules often involves multi-step sequences. A general and versatile method for creating 2,3-disubstituted-4(3H)-quinazolinones starts from anthranilic acid. This is followed by cyclization to form a benzoxazinone (B8607429) intermediate, which is then reacted with various amines or other nucleophiles to introduce diversity at positions 2 and 3. nih.govacs.orgrjptonline.org This systematic approach allows for the creation of a library of compounds for biological screening. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. mdpi.comresearchgate.net For this compound derivatives, SAR investigations have provided invaluable insights, guiding the optimization of lead compounds.
Systematic Exploration of Substitution Patterns (e.g., Positions 2, 3, 5, 6, 7, 8)
The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. mdpi.comnih.gov
Positions 2 and 3: These positions are critical for modulating the activity of quinazolinone derivatives. nih.govresearchgate.net For anticancer activity, it has been observed that substituting the quinazolinone ring at position 2 with an alkyl side chain and at position 3 with a bulky group, such as a phenyl group, can lead to successful cytotoxic drugs. nih.gov In the context of antibacterial agents, systematic variations at these positions have been crucial in defining the SAR. nih.govacs.org For instance, in a series of antibacterial quinazolinones, substitutions at the 3-position phenyl ring showed that meta and ortho substitutions were equally active, while para substitution was generally not well-tolerated. nih.gov
Positions 6 and 7: While not always essential for activity, substitutions at these positions can influence the pharmacological profile. nih.gov For example, in the development of dual EGFR/VEGFR2 inhibitors, the introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline (B50416) core led to potent compounds. mdpi.com
Positions 5 and 8: The significance of substituents at positions 2, 6, and 8 has been noted for various pharmacological activities. mdpi.comresearchgate.netnih.gov
The following table summarizes the impact of substitutions at various positions on the biological activity of this compound derivatives based on several studies.
| Position | Type of Substituent | Observed Effect on Activity | Reference |
| 2 | Alkyl side chain | Often enhances cytotoxic activity. | nih.gov |
| 2 | 2-(4-fluorophenyl) | Enhances cytotoxicity against breast cancer cell lines. | |
| 2 | Cyclopropyl, neopentyl, cyclohexyl, 2-pyridyl | Resulted in inactive mGlu7 receptor modulators. | mdpi.com |
| 3 | Bulky side chain (e.g., phenyl) | Can lead to successful cytotoxic drugs. | nih.gov |
| 3 | Substituted phenyl rings, heterocyclic rings, aliphatic systems | Associated with antimicrobial properties. | researchgate.net |
| 6 | -NH₂ | Improves solubility and kinase inhibition. | |
| 6 | Phenyl moiety | Important for interaction with the mGlu7 receptor. | mdpi.com |
| 7 | 3-nitro-1,2,4-triazole motif | Led to potent dual EGFR/VEGFR2 inhibitors. | mdpi.com |
Impact of Aromatic and Aliphatic Moiety Incorporation
The incorporation of different aromatic and aliphatic moieties at various positions of the this compound scaffold significantly influences its biological activity.
In studies on anticancer activity, the introduction of aromatic groups can be crucial. For example, phenyl and tolyl analogues at the 2-position displayed good anticancer activity. nih.gov However, increasing the steric bulk of this aromatic moiety led to a significant reduction in potency. nih.gov In contrast, aliphatic substituents at the same position were found to be less active than their aromatic counterparts. nih.gov
The orientation of aromatic substituents can also have a profound effect. A striking example is the difference in activity between 2-naphthyl and 1-naphthyl substitutions, where the 1-naphthyl derivative was found to be 50-fold more potent. nih.gov
In the context of mGlu7 receptor modulators, the presence of phenyl moieties at both the C-2 and C-6 positions was found to be important for receptor interaction. mdpi.com The incorporation of various other aliphatic and aromatic substituents at the C-2 position, or diverse heterocyclic moieties at the C-6 position, resulted in inactive compounds. mdpi.com This highlights the specific structural requirements for activity at this particular target.
The table below provides examples of how different aromatic and aliphatic substitutions affect the activity of this compound derivatives.
| Position of Substitution | Incorporated Moiety | Resulting Biological Activity | Reference |
| 2 | Phenyl, Tolyl | Good anticancer activity. | nih.gov |
| 2 | Bulky aromatic groups | 10-fold reduction in anticancer potency. | nih.gov |
| 2 | Aliphatic substituents | 4 to 6-fold reduction in anticancer potency compared to aromatic. | nih.gov |
| 2 | 1-Naphthyl | Sub-μM anticancer potency. | nih.gov |
| 2 | 2-Naphthyl | 50-fold less potent in anticancer activity compared to 1-naphthyl. | nih.gov |
| 2 and 6 | Phenyl moieties | Important for mGlu7 receptor negative allosteric modulator activity. | mdpi.com |
| 2 | Cyclopropyl, neopentyl, cyclohexyl, 2-pyridyl | Inactive as mGlu7 receptor modulators. | mdpi.com |
| 6 | Furan, thiophene, pyrazole (B372694), pyrrole, oxazole | Inactive as mGlu7 receptor modulators. | mdpi.com |
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) can play a critical role in its biological activity by affecting how it binds to its target.
Conformational analysis of this compound derivatives has revealed that the orientation of aromatic fragments attached to the core is influenced by the presence of substituents, particularly in the ortho position, which can create steric hindrance and restrict rotation. mdpi.com This restricted conformation can be crucial for optimal binding to a biological target. For instance, in certain mGlu7 receptor modulators, the angular position of an o-chlorobenzene ring with respect to the quinazolinone core was found to be important for activity. mdpi.com
Stereochemistry is also a key determinant of biological activity. In a study of quinazolinone-containing indole (B1671886) alkaloids, compounds with an S-configuration at C-4 were found to be more active as antitumor agents compared to their enantiomers. mdpi.com This suggests that the specific spatial arrangement of the substituents is essential for the observed biological effects. Similarly, the synthesis of atropisomeric quinazolin-4-one derivatives, which exist as stable rotational isomers, has been achieved, and these stereoisomers can exhibit different biological properties. acs.org The stereochemistry of the double bond in vinyl-substituted quinazolinones, denoted by 'E' or 'Z', is also a critical structural feature that can influence biological activity. ontosight.aiontosight.ai
Biological Activities and Mechanisms of Action of 1h Quinazolin 4 One Derivatives
Antineoplastic and Anticancer Research Endeavors
Quinazolin-4-one derivatives have emerged as a significant class of compounds in the quest for novel anticancer agents. nih.govemanresearch.org Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. mdpi.comresearchgate.net
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated α subunit and a constitutively expressed β subunit. nih.gov Under hypoxic conditions, HIF-1α accumulates and activates genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comnih.gov The overexpression of HIF-1α is often linked to tumor aggressiveness and poor patient outcomes. nih.gov
Derivatives of 1H-quinazolin-4-one have been identified as inhibitors of the HIF-1α signaling pathway. nih.govnih.gov One such derivative, identified from a high-throughput screen, demonstrated the ability to suppress the accumulation of HIF-1α. nih.gov Structure-activity relationship (SAR) studies led to the development of analogues with enhanced potency. For instance, compound 16 was found to be approximately five times more potent than the initial hit compound 1 . nih.gov Western blot analysis confirmed that compound 16 effectively suppressed HIF-1α protein accumulation at a concentration of 1 µM. nih.gov The mechanism of action for some of these quinazolin-4-ones may involve the Ras signaling pathway, as Ras is known to stimulate HIF-1α expression. nih.gov
Table 1: HIF-1α Inhibitory Activity of Selected this compound Derivatives
| Compound | Description | IC₅₀ (µM) | Reference |
| 1 | Initial hit compound from high-throughput screening. | ~5 | nih.gov |
| 16 | Analogue developed from SAR studies of compound 1. | 1 | nih.gov |
| 18 | Analogue with no significant effect at 1 µM but inhibitory at 10 µM. | >1 | nih.gov |
Dual Inhibition of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) Enzymes
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, survival, and motility. nih.gov Its dysregulation is a frequent event in many cancers, making it a prime target for therapeutic intervention. nih.gov Histone deacetylases (HDACs) are enzymes that play a key role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. mdpi.com The simultaneous inhibition of both PI3K and HDAC has been shown to have synergistic antitumor effects. tandfonline.comnih.gov
Researchers have designed and synthesized hybrid molecules that incorporate the this compound scaffold to dually target PI3K and HDAC. nih.govtandfonline.comnih.gov These dual inhibitors often feature a quinazolinone core, which acts as the cap group of an HDAC inhibitor, linked to a hydroxamic acid moiety that binds to the zinc ion in the HDAC active site. mdpi.comnih.gov For example, a series of quinazolin-4-one-based hydroxamic acids were developed by incorporating the pharmacophore of the PI3K inhibitor Idelalisib. nih.gov Several of these compounds exhibited high potency against PI3Kγ, PI3Kδ, and HDAC6, with IC₅₀ values in the low nanomolar range. nih.gov The lead compound, 48c , demonstrated selective cytotoxicity against acute myeloid leukemia (AML) cells while sparing normal cells. nih.gov
Another study developed dual PI3K and HDAC inhibitors by integrating a hydroxamic acid with a known PI3K inhibitor scaffold through an optimized linker. nih.gov Compounds 4 and 5 from this series showed excellent dual inhibition of HDAC and PI3K, comparable to or better than the reference inhibitors SAHA and BKM120, respectively. nih.gov
Table 2: Dual PI3K/HDAC Inhibitory Activity of Selected this compound Derivatives
| Compound | Target(s) | IC₅₀ | Cell Line(s) | Reference |
| 48c | PI3Kγ, PI3Kδ, HDAC6 | < 10 nM | MV411, AML cell lines | nih.gov |
| 4 | PI3K, HDAC | Potent inhibition | Various cancer cell lines | nih.gov |
| 5 | PI3K, HDAC | Potent inhibition | Various cancer cell lines | nih.gov |
Modulation of Tubulin Polymerization Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and maintenance of cell shape. nih.govrsc.org Disruption of tubulin polymerization dynamics is a well-established and effective strategy in cancer chemotherapy. nih.govnih.gov
Several this compound derivatives have been identified as potent modulators of tubulin polymerization. nih.govrsc.orgnih.gov For instance, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized, with compound 32 emerging as a promising candidate with broad-spectrum anticancer activity. nih.gov Mechanistic studies revealed that compound 32 inhibited tubulin polymerization in vitro, disrupted the cellular microtubule network, and induced G2/M phase cell cycle arrest and apoptosis. nih.gov Molecular docking studies suggested that compound 32 occupies the colchicine (B1669291) binding site of tubulin. nih.gov
In another study, a library of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones was synthesized and screened for their effects on tubulin polymerization. rsc.org Compounds 39 and 64 were identified as inhibitors of tubulin polymerization, leading to G2/M cell cycle arrest. rsc.org Notably, the 2'-methoxy derivatives were found to form hydrogen bonds with tubulin receptors and disrupt microtubules. nih.gov
Table 3: Tubulin Polymerization Modulating Activity of Selected this compound Derivatives
| Compound | Effect on Tubulin | Cytotoxicity | Reference |
| 32 | Inhibition of polymerization | Strong broad-spectrum anticancer activity | nih.gov |
| 39 | Inhibition of polymerization | Sub 0.2 μM cell line cytotoxicity | rsc.org |
| 64 | Inhibition of polymerization | Sub-micromolar cytotoxicity | rsc.org |
| 105 | Inhibition of microtubule protein polymerization | Not specified | nih.gov |
Antagonism of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)
Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.net Dual inhibition of both EGFR and VEGFR is a promising strategy to overcome drug resistance and achieve synergistic antitumor effects. researchgate.netmdpi.com The quinazoline (B50416) scaffold is a well-known pharmacophore for EGFR inhibitors, with approved drugs like gefitinib (B1684475) and erlotinib (B232) featuring this core structure. nih.gov
Numerous this compound derivatives have been developed as dual inhibitors of EGFR and VEGFR. mdpi.comnih.govresearchgate.net For example, a series of S-alkylated quinazolin-4(3H)-ones were synthesized and evaluated for their dual inhibitory activity. nih.gov Compounds 4 , 11 , and 20 from this series showed potent antitumor activity and induced apoptosis in cancer cells. nih.gov Another study reported a series of 4-anilino-quinazoline derivatives as dual EGFR/VEGFR2 inhibitors, with compound 8o being significantly more potent than the prototype. researchgate.net
The design of these dual inhibitors often involves molecular hybridization, combining the quinazoline core with other pharmacophoric features known to interact with the kinase domains of EGFR and VEGFR. nih.gov For instance, some derivatives incorporate a thiourea (B124793) or urea (B33335) linkage to a terminal phenyl ring, with substitutions on this ring influencing the inhibitory activity. mdpi.com
Table 4: Dual EGFR/VEGFR Inhibitory Activity of Selected this compound Derivatives
| Compound | Target(s) | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Reference |
| 4 | EGFR, VEGFR-2 | Potent inhibition | Potent inhibition | nih.gov |
| 11 | EGFR, VEGFR-2 | Potent inhibition | Potent inhibition | nih.gov |
| 20 | EGFR, VEGFR-2 | Potent inhibition | Potent inhibition | nih.gov |
| 8o | EGFR, VEGFR-2 | High potency | High potency | researchgate.net |
| 39 | EGFR, VEGFR-2 | 0.02 µM | 0.05 µM | mdpi.com |
General Kinase Inhibitory Activities
Beyond the specific kinases mentioned above, this compound derivatives have demonstrated inhibitory activity against a broader range of kinases involved in cancer progression. acs.orgmdpi.comnih.gov This multi-targeting ability can be advantageous in treating complex diseases like cancer. nih.gov
For example, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against Aurora kinases, which are key regulators of mitosis. mdpi.comtandfonline.com A derivative, BIQO-19 , was found to inhibit Aurora kinase A and exhibit antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors. mdpi.com Another study identified quinazolin-4(3H)-one derivatives 2i and 3i as potent inhibitors of multiple kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and EGFR. nih.gov Molecular docking studies suggested that these compounds can act as both ATP-competitive and non-competitive inhibitors depending on the target kinase. nih.gov
The development of multi-kinase inhibitors based on the quinazolin-4-one scaffold often involves a pharmacophore hybrid approach, combining structural elements known to interact with different kinase families. acs.org
Table 5: General Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase(s) | IC₅₀ | Reference |
| BIQO-19 | Aurora kinase A | Not specified | mdpi.com |
| 2i | CDK2, HER2, EGFR | CDK2: 0.173 µM | nih.gov |
| 3i | CDK2, HER2, EGFR | CDK2: 0.177 µM | nih.gov |
| 46 | Aurora A, Aurora B | Aurora A: 84.42 nM, Aurora B: 14.09 nM | tandfonline.com |
Antimicrobial and Antiparasitic Applications
In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and antiparasitic agents. researchgate.netacs.orgresearchgate.netmdpi.com Their broad spectrum of activity encompasses bacteria, fungi, and various parasites. mdpi.comresearchgate.net
The quinazolinone scaffold has been explored for the development of new antibacterial agents. researchgate.net For instance, novel Schiff base derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antibacterial activity. researchgate.net Furthermore, quinazoline derivatives with a 1,2,4-triazole (B32235) thioether moiety have shown potent activity against Gram-negative phytopathogenic bacteria. mdpi.com
In the realm of antiparasitic research, this compound derivatives have shown promise against parasites such as Toxoplasma gondii and Leishmania. acs.orgmdpi.com A series of quinazolin-4(3H)-one derivatives were synthesized using a hybridization strategy and showed good to moderate activity against T. gondii. acs.org Compounds 11 and 18 from this series were particularly potent, inhibiting both parasite invasion and replication. acs.org Similarly, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as a new class of anti-leishmanial agents. mdpi.com Compounds 3a and 3b showed promising in-silico and in-vitro anti-leishmanial activities, with compound 3b being particularly effective. mdpi.com
Table 6: Antimicrobial and Antiparasitic Activity of Selected this compound Derivatives
| Compound | Target Organism | Activity | Reference |
| 11 | Toxoplasma gondii | IC₅₀ = 6.33 µM | acs.org |
| 18 | Toxoplasma gondii | IC₅₀ = 5.94 µM | acs.org |
| 3a | Leishmania | IC₅₀ = 1.61 µg/mL | mdpi.com |
| 3b | Leishmania | IC₅₀ = 0.05 µg/mL | mdpi.com |
| Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate (B1210297) | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum | Prominent inhibition | mdpi.com |
Antibacterial Efficacy and Mechanistic Insights
Quinazolin-4-one derivatives have demonstrated significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net The antibacterial activity is often influenced by the nature and position of substituents on the quinazolinone core. nih.govptfarm.pl
One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, a crucial enzyme involved in bacterial DNA replication and repair. mdpi.com By targeting this enzyme, these compounds can effectively halt bacterial proliferation. mdpi.com Molecular docking studies have been employed to understand the binding interactions between quinazolin-4-one derivatives and the active site of DNA gyrase. mdpi.com
For instance, a series of 2-hydrazinylquinazolin-4(3H)-one derivatives and their subsequent conversion to hydrazone and formyl-pyrazole derivatives showed promising antimicrobial activity. mdpi.com Specifically, certain compounds exhibited potent activity against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. mdpi.com
Another study highlighted that N-hexyl substituted isatin-quinazoline derivatives were particularly effective against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, urea and thiourea derivatives of quinazolinones containing a fluoro group have shown highly potent antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism(s) | Mechanism of Action (if known) | Reference |
| 2-Hydrazinylquinazolin-4(3H)-one derivatives | B. subtilis, S. aureus, S. typhimurium, E. coli | DNA gyrase inhibition | mdpi.com |
| N-Hexyl substituted isatin-quinazoline derivative | Gram-positive and Gram-negative bacteria | Not specified | nih.gov |
| Urea/thiourea derivatives with fluoro group | Various pathogens | Not specified | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | Not specified | frontiersin.org |
Antifungal Properties
In addition to their antibacterial effects, many this compound derivatives possess significant antifungal properties. nih.govmdpi.com Research has shown their efficacy against a range of fungal strains, including pathogenic yeasts and molds. nih.govmdpi.com
For example, a series of 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives were synthesized and screened for their antifungal activities, demonstrating good efficacy against the tested pathogenic fungi. nih.gov Similarly, N-hexyl substituted isatin-quinazoline derivatives have shown notable activity against various fungi. nih.gov
Tricyclic quinazolinone derivatives, such as fused pyrazolo or pyridazino-quinazolinones, have also been evaluated for their antifungal effects. nih.gov
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism(s) | Reference |
| 2-Benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives | Pathogenic fungi | nih.gov |
| N-Hexyl substituted isatin-quinazoline derivative | Fungi species | nih.gov |
| Fused pyrazolo or pyridazino-quinazolinones | Fungi species | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans, Aspergillus niger, Rhizopus nigricans | frontiersin.org |
Anti-Leishmanial Activity Targeting Key Parasitic Enzymes
Leishmaniasis, a parasitic disease, is another area where this compound derivatives have shown therapeutic promise. mdpi.comresearchgate.netresearchgate.net Research has focused on their ability to inhibit key enzymes in Leishmania parasites, such as Pyridoxal Kinase (PDK) and Trypanothione Reductase (TPR). mdpi.comresearchgate.netresearchgate.netdntb.gov.ua
A study on 2,3-dihydroquinazolin-4(1H)-one derivatives, specifically 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a) and 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b), demonstrated potent anti-leishmanial activity. mdpi.comresearchgate.netresearchgate.net Molecular docking studies revealed that these compounds bind effectively to the active sites of both PDK and TPR. mdpi.comresearchgate.netresearchgate.net In vitro assays confirmed these findings, with compound 3b showing a particularly low IC50 value of 0.05 µg/mL, indicating strong anti-leishmanial potential. mdpi.comresearchgate.net
Table 3: Anti-Leishmanial Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound | Target Enzymes | In vitro IC50 (µg/mL) | Reference |
| 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a) | Pyridoxal Kinase, Trypanothione Reductase | 1.61 | mdpi.comresearchgate.net |
| 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) | Pyridoxal Kinase, Trypanothione Reductase | 0.05 | mdpi.comresearchgate.net |
Antimalarial Investigations
The emergence of drug-resistant malaria parasites has necessitated the search for new antimalarial agents, and this compound derivatives have emerged as a promising class of compounds. ijbpas.comimrpress.com Their mechanism of action is often linked to the inhibition of parasitic enzymes. imrpress.com
Synthetic febrifugine (B1672321) analogs containing a quinazolinone scaffold have shown potent antimalarial activity against Plasmodium falciparum. ijbpas.com The substitution pattern at positions 2 and 3 of the quinazolinone ring plays a crucial role in their antimalarial efficacy. ptfarm.plijbpas.com
In one study, a series of 2,3-disubstituted-4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. ijbpas.com Several compounds, including (E)-3-Phenyl-2-[2-(pyridine-4-yl)vinyl]-4(3H)-quinazolinone (IVa), (E)-2-[2-(4-Hydroxy-3-methoxystyryl)-vinyl)-3-phenyl-4(3H)-quinazolinone (IVc), and (E)-2-[2-(Pyridin-4-yl)-vinyl]-3-phenenylamine-4(3H)-quinazolinone (IVe), demonstrated significant parasite suppression. ijbpas.com
Table 4: In Vivo Antimalarial Activity of Selected 4(3H)-Quinazolinone Derivatives
| Compound | Parasite Suppression (%) | Reference |
| (E)-3-Phenyl-2-[2-(pyridine-4-yl)vinyl]-4(3H)-quinazolinone (IVa) | 64.02 | ijbpas.com |
| (E)-2-[2-(4-Hydroxy-3-methoxystyryl)-vinyl)-3-phenyl-4(3H)-quinazolinone (IVc) | 77.25 | ijbpas.com |
| (E)-2-[2-(Pyridin-4-yl)-vinyl]-3-phenenylamine-4(3H)-quinazolinone (IVe) | 73.54 | ijbpas.com |
Anti-inflammatory and Analgesic Research
Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netptfarm.plnih.govafricaresearchconnects.comnih.gov The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. ptfarm.plafricaresearchconnects.com
Several studies have reported the synthesis of 2-phenyl-4(3H)-quinazolinone derivatives that exhibit potent anti-inflammatory and analgesic activities, with some compounds showing superior efficacy and a better gastrointestinal safety profile compared to the standard drug indomethacin. researchgate.netptfarm.plafricaresearchconnects.comnih.gov For instance, compounds VIa and VIb were identified as highly potent anti-inflammatory agents in rat models. ptfarm.plafricaresearchconnects.com
Furthermore, 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) or pyrazole (B372694) moieties have also been synthesized and evaluated. nih.gov Chalcones with a 4-chlorophenyl or 4-nitrophenyl group were found to be potent analgesics. nih.gov One particular chalcone derivative, 4c, and an N-phenyl pyrazole derivative, 5b, demonstrated higher anti-inflammatory activity than celecoxib. nih.gov
Table 5: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Activity | Mechanism of Action (if known) | Reference |
| 2-Phenyl-4(3H)-quinazolinone derivatives (VIa, VIb) | Potent anti-inflammatory | COX-2 inhibition | ptfarm.plafricaresearchconnects.com |
| Chalcone derivative with 4-chlorophenyl group (4c) | Analgesic and anti-inflammatory | Not specified | nih.gov |
| Chalcone derivative with 4-nitrophenyl group (4b) | Analgesic | Not specified | nih.gov |
| N-Phenyl pyrazole derivative with 4-methoxyphenyl (B3050149) group (5b) | Anti-inflammatory | Not specified | nih.gov |
Antiviral Research, Including SARS-CoV-2 Main Protease Inhibition
The antiviral potential of this compound derivatives has been a subject of significant research, particularly in the context of the COVID-19 pandemic. nih.govresearchgate.netrsc.org The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the viral life cycle and a prime target for antiviral drugs. nih.govresearchgate.netrsc.orgmdpi.com
Researchers have identified several quinazolin-4-one derivatives as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov For example, compound C7, a quinazolin-4-one derivative, exhibited superior inhibitory activity against SARS-CoV-2 Mpro compared to the natural product baicalein, with an IC50 value of 0.085 µM. nih.gov This compound also showed potent antiviral activity in cell-based assays with an EC50 of 1.10 µM. nih.gov
Another study identified a quinazoline derivative, QZ4, which demonstrated potential inhibition of 3CLpro activity with an EC50 of approximately 6.5 µM. researchgate.net Furthermore, in silico studies of quinazoline–trihydroxyphenyl Schiff base hybrids have suggested their potential to inhibit both SARS-CoV-2 Mpro and RNA-dependent RNA polymerase (RdRp). mdpi.com
Table 6: SARS-CoV-2 Main Protease Inhibitory Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative | Target | IC50/EC50 | Reference |
| C7 | SARS-CoV-2 Mpro | IC50 = 0.085 µM, EC50 = 1.10 µM | nih.gov |
| QZ4 | SARS-CoV-2 3CLpro | EC50 ≈ 6.5 µM | researchgate.net |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | IC50 = 0.23 μM | rsc.org |
Central Nervous System (CNS) Activity and Receptor Modulation
Derivatives of this compound have shown significant activity within the central nervous system (CNS), acting on various receptors. nih.govhilarispublisher.com Their structural features allow them to interact with neurotransmitter receptors, making them candidates for treating neurological disorders.
One area of investigation is their anticonvulsant activity. nih.govhilarispublisher.com The discovery of methaqualone as a sedative-hypnotic spurred research into related quinazolinone structures for anticonvulsant properties. nih.govhilarispublisher.com Some derivatives are believed to exert their effects by modulating GABA-A receptors. hilarispublisher.com Molecular docking studies have been used to predict the binding affinity of these compounds to the GABA-A receptor. hilarispublisher.com
Furthermore, certain (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives have been identified as a new class of noncompetitive, subunit-selective antagonists of N-methyl-d-aspartate (NMDA) receptors. acs.orgnih.gov These compounds show selectivity for NR2C/D-containing NMDA receptors over those containing NR2A/B subunits. acs.orgnih.gov The inhibition is noncompetitive and voltage-independent, suggesting they act at a site distinct from the agonist binding site or the channel pore. acs.orgnih.gov
Additionally, quinazolin-4-one derivatives have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). mdpi.com One such compound, ALX-171, showed antipsychotic-like properties in animal models. mdpi.com
Table 7: CNS Activity of Selected this compound Derivatives
| Compound/Derivative | CNS Activity | Target Receptor/Mechanism | Reference |
| Methaqualone analogs | Anticonvulsant | GABA-A receptor modulation | hilarispublisher.com |
| (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives | NMDA receptor antagonist | Selective for NR2C/D subunits | acs.orgnih.gov |
| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | Antipsychotic-like | mGlu7 negative allosteric modulator | mdpi.com |
Metabotropic Glutamate Receptor 7 (mGlu7) Negative Allosteric Modulation
Researchers have identified this compound derivatives as a new chemotype exhibiting negative allosteric modulator (NAM) activity at the metabotropic glutamate receptor 7 (mGlu7). mdpi.comnih.gov In a screening of a compound library, the quinazolinone scaffold was the only one to show activity. mdpi.comnih.gov
One notable compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), demonstrated an IC₅₀ of 6.14 µM for the human mGlu7 receptor. mdpi.comnih.gov This compound was found to be selective over other group III mGlu receptors, namely mGlu4 and mGlu8. mdpi.comnih.gov Other active compounds from this chemotype include 3-methyl-2,6-diphenylquinazolin-4(3H)-one (ALX-063) with an IC₅₀ of 6.5 µM and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) with an IC₅₀ of 4.65 µM. mdpi.com These findings highlight a new structural class of mGlu7 NAMs that are distinct from previously known chemotypes. mdpi.com
The mGlu7 receptor is widely expressed in brain regions associated with emotion, cognition, and reward, making it a target for neuropsychiatric disorders. mdpi.com The discovery of these quinazolin-4-one derivatives as mGlu7 NAMs has prompted further investigation into their therapeutic potential, particularly for conditions like schizophrenia. mdpi.comnih.gov
Table 2: mGlu7 Negative Allosteric Modulator Activity of this compound Derivatives
| Compound Name | IC₅₀ (µM) |
|---|---|
| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | 6.14 |
| 3-methyl-2,6-diphenylquinazolin-4(3H)-one (ALX-063) | 6.5 |
| 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) | 4.65 |
Exploration of Antipsychotic-Like Pharmacodynamics
Following the glutamatergic theory of schizophrenia, the antipsychotic-like potential of mGlu7 negative allosteric modulators (NAMs) from the this compound class has been explored. mdpi.comnih.gov The compound 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) was specifically tested in animal models to assess its efficacy against positive, negative, and cognitive symptoms of schizophrenia. mdpi.comnih.gov
In these studies, ALX-171 demonstrated the ability to reverse DOI-induced head twitches, a model for positive symptoms. mdpi.comnih.gov It also reversed MK-801-induced disruptions in social interactions and cognitive deficits in the novel object recognition and spatial delayed alternation tests, which are models for negative and cognitive symptoms, respectively. mdpi.comnih.gov However, the compound did not show efficacy in the MK-801-induced hyperactivity test or in prepulse inhibition at the tested doses. mdpi.comnih.gov Despite some differences in the in vivo profile compared to reference compounds, the observed antipsychotic-like activity of ALX-171 suggests that the quinazolin-4-one scaffold is a promising area for the development of new treatments for schizophrenia. mdpi.comnih.gov
Sedative and Muscle Relaxant Effects
Certain derivatives of this compound have been noted for their sedative and muscle relaxant properties. ijarsct.co.inupdatepublishing.com Afloqualone, a quinazolinone derivative, functions as a sedative and muscle relaxant. ijarsct.co.inmdpi.com Similarly, Cloroqualone is recognized for its sedative and antitussive effects. ijarsct.co.in
In a study investigating novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, several compounds were observed to induce sedation, calmness, muscle relaxation, and decreased respiration. nih.gov These findings are consistent with the known pharmacological profile of some quinazolinone-based drugs, which have been used clinically for their sedative-hypnotic effects. updatepublishing.com The quinazolinone core is a key structural feature in a class of drugs known for these properties. ijarsct.co.in
Metabolic and Other Pharmacological Research
Glucokinase Activation and Antidiabetic Potential
Derivatives of this compound have emerged as a promising class of glucokinase activators (GKAs) with potential for the treatment of diabetes. x-mol.netresearchgate.net Glucokinase is a key enzyme in glucose homeostasis, and its activation can lead to increased insulin (B600854) secretion and glucose metabolism. tandfonline.com
A library of quinazolin-4-one derivatives linked to thiazole (B1198619) acetates/acetamides was designed and synthesized to explore their antidiabetic potential. x-mol.netresearchgate.net In vitro enzymatic assays revealed that several of these compounds were effective GKAs. x-mol.netresearchgate.net Notably, two compounds showed significant GK activation with EC₅₀ values of 632 nM and 516 nM, which were comparable to standard GKA compounds like RO-281675 and piragliatin. x-mol.netresearchgate.net
Selected compounds were further evaluated in vivo using an oral glucose tolerance test (OGTT) in normal rats. x-mol.netresearchgate.net The results showed a prominent glucose-lowering effect, with blood glucose levels reduced to near-normal levels, corroborating the in vitro and molecular docking findings. x-mol.netresearchgate.net These quinazolin-4-one derivatives are being investigated as orally active antidiabetic agents. x-mol.netresearchgate.net Other studies have also identified dihydroquinazolin-4(1H)-one derivatives as potential leads for diabetes management through the inhibition of α-amylase and α-glucosidase. nih.gov
Table 3: Glucokinase Activation by Selected this compound Derivatives
| Compound | EC₅₀ (nM) |
|---|---|
| Compound 3 | 632 |
| Compound 4 | 516 |
Diuretic and Antihypertensive Properties
The this compound scaffold is present in several compounds with diuretic and antihypertensive activities. tandfonline.comtandfonline.com For instance, Quinethazone, a quinazolinone derivative, is a diuretic used in the management of hypertension. ijarsct.co.inresearchgate.net
In a study focused on synthesizing hybrid molecules, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were created and evaluated for their diuretic and antihypertensive effects. tandfonline.comtandfonline.com Several of these compounds demonstrated good cumulative urine output. tandfonline.comtandfonline.com One particularly potent compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, showed a significant increase in urine output, being 1.25 times more potent than the standard diuretic metolazone (B1676511) at a double dose. tandfonline.comtandfonline.com
Furthermore, another series of novel substituted quinazolin-4(3H)-one derivatives were screened in vivo for their antihypertensive activity. nih.gov Seven of the eighteen synthesized compounds exhibited a hypotensive effect accompanied by bradycardia, and their activity was superior to the reference drug Prazosin. nih.gov These findings underscore the potential of quinazolin-4-one derivatives in the development of new diuretic and antihypertensive agents. tandfonline.comtandfonline.comnih.gov
Phosphodiesterase Inhibition and Platelet Aggregation Studies
The structural framework of this compound has served as a versatile scaffold for the development of compounds targeting phosphodiesterases (PDEs) and platelet aggregation, both of which are crucial in various physiological and pathological processes. Research in this area has led to the discovery of derivatives with significant inhibitory activities, suggesting their potential as therapeutic agents.
Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly certain isoforms, has emerged as a promising strategy for treating a range of conditions, including inflammatory diseases.
Phosphodiesterase 7 (PDE7), a cAMP-specific PDE, is notably expressed in immune and proinflammatory cells. frontiersin.org Its inhibition is considered a potential approach to mitigate inflammation with fewer side effects. frontiersin.org Several this compound derivatives have been identified as inhibitors of PDE7. researchgate.net For instance, a series of 3‐phenyl‐quinazolin‐4(3H)‐one‐2‐thioethers and 2‐aminoquinazoline derivatives were synthesized and screened for their in vitro PDE inhibitory activity, with several compounds exhibiting promising results compared to the non-selective PDE inhibitor IBMX. researchgate.net
In one study, a series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were designed and evaluated for their PDE7A inhibitory activities. frontiersin.org The results indicated that compounds 4b , 4g , 5c , and 5f demonstrated good potency. frontiersin.org Molecular docking studies supported these findings, providing insights into their interaction with the enzyme's active site through hydrogen bonds and π-π stacking. frontiersin.org Another study focused on 2-mercapto-4(3H)-quinazolinone derivatives as potential inhibitors of human monoamine oxidase (MAO) enzymes, which are also relevant in medicinal chemistry. researchgate.net
Furthermore, research has highlighted that certain quinazoline derivatives, such as sulfarylquinazolines C and D , act as PDE7 inhibitors. frontiersin.orgresearchgate.net Nitraquazone and its derivatives, like Asta D-22888 and Syntex RS 25344 , have been identified as PDE4 inhibitors, which are valuable for treating conditions like asthma. tsijournals.com The drug Anagrelide , a potent PDE3 inhibitor with an IC50 of 36 nM, is used to treat essential thrombocytosis by inhibiting the maturation of platelets. nih.govupdatepublishing.com
Table 1: PDE Inhibition by this compound Derivatives
| Compound/Derivative | Target PDE | IC50 Value | Reference |
|---|---|---|---|
| Anagrelide | PDE3 | 36 nM | nih.gov |
| Nitraquazone | PDE4 | 1.9 µM | tsijournals.com |
| Asta D-22888 | PDE4 | 3 µM | tsijournals.com |
| Syntex RS 25344 | PDE4 | 0.28 µM | tsijournals.com |
Platelet Aggregation Studies
Platelet aggregation is a critical process in hemostasis and thrombosis. Inhibiting this process is a key therapeutic strategy for preventing and treating cardiovascular diseases. Several this compound derivatives have demonstrated significant antiplatelet activity.
One study explored a series of 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives (3-PPyQZ) for their ability to inhibit platelet aggregation. nih.gov Some of these compounds showed in vitro inhibitory effects on collagen- and thrombin-induced aggregation in the micromolar range. nih.gov The most potent inhibitor from this series, compound 18 , was found to act at a minimum of two sites: one preceding the agonist-induced increase in cytosolic calcium and another following this step. nih.gov This compound also inhibited thrombin-evoked protein-tyrosine phosphorylation, suggesting a multi-faceted mechanism of action. nih.gov
In another investigation, a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives were synthesized and evaluated for their antiplatelet aggregation activities against ADP and arachidonic acid (AA) in human plasma. researchgate.net Among the tested compounds, derivatives 2 , 3 , 5 , and 16 were identified as the most potent inhibitors of ADP-induced platelet aggregation. researchgate.net When tested against AA-induced aggregation, derivatives 7 and 10 were the most effective, with one showing an inhibition of 97.14%. dntb.gov.uamdpi.com
Furthermore, N1-alkyl quinazoline-2,4(1H,3H)-diones and quinazoline-4(3H)-ones containing an N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chain have been reported as Na+/H+ exchanger type 1 (NHE-1) inhibitors with antiplatelet activity. nih.govresearchgate.net Novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives with two guanidine (B92328) moieties were also synthesized, with the most potent NHE-1 inhibitor, 3a , also showing antiplatelet properties. nih.govnih.gov
The compound Proquazone , a non-acidic anti-inflammatory drug, is also a known inhibitor of collagen-induced platelet aggregation. tsijournals.comKetanserin , a selective serotonin (B10506) receptor antagonist with a quinazoline-2,4-dione structure, also inhibits platelet aggregation. updatepublishing.com
Table 2: Inhibition of Platelet Aggregation by this compound Derivatives
| Compound/Derivative | Inducer | Activity/Potency | Reference |
|---|---|---|---|
| Compound 18 (3-PPyQZ series) | Collagen, Thrombin | Micromolar range inhibition | nih.gov |
| Derivative 2 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |
| Derivative 3 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |
| Derivative 5 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |
| Derivative 7 (2-arylmethylthio-3-phenylquinazolin-4-one) | Arachidonic Acid | Most potent inhibitor | dntb.gov.ua |
| Derivative 10 (2-arylmethylthio-3-phenylquinazolin-4-one) | Arachidonic Acid | 97.14% ± 2.01 inhibition | dntb.gov.ua |
| Derivative 16 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |
| Proquazone | Collagen | Potent inhibitor | tsijournals.com |
Computational Chemistry and Molecular Modeling in 1h Quinazolin 4 One Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. ukaazpublications.com This technique is crucial for understanding how 1H-quinazolin-4-one derivatives interact with their biological targets.
Elucidation of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Effects)
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various enzymes and receptors. These studies consistently highlight the importance of specific non-covalent interactions that govern the ligand-protein recognition and binding.
Hydrogen Bonding: A recurrent finding is the formation of hydrogen bonds between the this compound scaffold and amino acid residues in the target's active site. For instance, in studies targeting aurora kinase A, the nitrogen atom of the quinazolinone ring forms a conserved hydrogen bond with the amino acid residue Ala213. mdpi.com Similarly, when targeting soluble epoxide hydrolase (sEH), derivatives form hydrogen bonds with residues like Asp-335 and Tyr-383. whiterose.ac.uk The NH function at position 1 or 3 and the carbonyl oxygen at position 4 are frequently identified as key hydrogen bond donors and acceptors, respectively. vulcanchem.com
π-π Stacking: The aromatic nature of the fused benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone core makes it highly amenable to π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). whiterose.ac.uk In studies of tyrosinase inhibitors, a quinazolinone derivative generated efficient π-π stacking interactions with Phe264. nih.gov These interactions are critical for the correct positioning and stabilization of the ligand within the hydrophobic pocket of the active site. whiterose.ac.uk
Hydrophobic Effects: Hydrophobic interactions also play a significant role in the binding of these ligands. Substituents on the quinazolinone scaffold, such as isopropyl groups, can enhance lipophilicity and engage in hydrophobic contacts with nonpolar residues like Met49. The benzyl (B1604629) group at the N3 position of quinazolinone has been observed to form van der Waals forces with residues like Thr217 in aurora kinase A. mdpi.com
A summary of key interactions for various targets is presented below:
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| Aurora Kinase A | Ala213, Thr217 | Hydrogen Bonding, Van der Waals | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Arg120, Val349, Ser353 | Hydrogen Bonding, Hydrophobic | ptfarm.pl |
| Soluble Epoxide Hydrolase (sEH) | Asp-335, Tyr-383, Trp-336, His-524 | Hydrogen Bonding, π-π Stacking | whiterose.ac.uk |
| Tyrosinase | His85, His244, Phe264, Asn260 | π-π Stacking, Hydrogen Bonding | nih.gov |
| Acetylcholinesterase (AChE) | His163 | Hydrogen Bonding | |
| Pyridoxal Kinase | - | Molecular Docking Performed | mdpi.com |
| Trypanothione Reductase | - | Molecular Docking Performed | mdpi.com |
Prediction of Binding Affinities and Inhibition Constants
Molecular docking programs not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score in kcal/mol. These scores provide a relative measure of binding strength, with lower (more negative) values indicating a more favorable interaction. This predictive capability is vital for prioritizing compounds for synthesis and biological testing.
For example, in the development of glucokinase activators, docking studies were performed in the allosteric site of human glucokinase (PDB ID: 1V4S), leading to the identification of compounds with significant activation potential. researchgate.net Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives as cholinesterase inhibitors have shown a correlation between the computed binding modes and the experimentally determined IC50 values. ijcce.ac.irnih.gov For instance, one potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) exhibited IC50 values of 1.6 ± 0.10 μM (AChE) and 3.7 ± 0.18 μM (BChE). nih.gov
The following table showcases predicted binding affinities and experimental inhibitory data for selected this compound derivatives against various targets.
| Compound Class/Derivative | Target | Predicted Binding Affinity (Docking Score) | Experimental Inhibition (IC50 / Ki) | Reference |
| 2,3-dihydroquinazolin-4(1H)-one (Compound 5f) | AChE / BChE | - | IC50: 1.6 μM (AChE), 3.7 μM (BChE) | nih.gov |
| 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one (Compound 4c) | AChE / BChE | - | IC50: 3.7 μM (AChE), 13.7 μM (BChE) | ijcce.ac.ir |
| Quinazolin-4-one derivatives (Compound 3j) | AChE / BChE | - | IC50: 4.2 μM (AChE), 12.7 μM (BChE) | lew.ro |
| Imines bearing quinazolin-4(3H)-one (Compound 3j) | AChE | -7.31 kcal/mol | Ki: 4.20 nM | bezmialem.edu.tr |
| Imines bearing quinazolin-4(3H)-one (Compound 3a) | BChE | -7.59 kcal/mol | Ki: 1.22 nM | bezmialem.edu.tr |
| Quinazolin-4-one clubbed thiazole (B1198619) acetamide (B32628) (Compound 4) | Glucokinase | - | EC50: 516 nM | researchgate.net |
| Sulfonates containing quinazolin-4(3H)-one (Compound 15) | Aldose Reductase (ALR2) | - | Ki: 101.50–2066.00 nM range for series | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov
Application of 2D and 3D QSAR Methodologies
Both 2D and 3D-QSAR methodologies have been successfully applied to series of this compound derivatives to develop predictive models for various biological activities, including antimalarial, anticancer, and antimicrobial effects. nih.govresearchgate.netunram.ac.id
2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the 2D representation of the molecule. These can include topological, electronic, and physicochemical properties. ekb.eg For example, a 2D-QSAR study on quinolone-4(1H)-imine derivatives as antimalarial agents used descriptors derived from Hartree-Fock calculations to build a robust predictive model. unram.ac.id
3D-QSAR: These models require the 3D alignment of the molecules in a series and use 3D field-based descriptors. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. nih.gov These methods calculate steric and electrostatic fields around the aligned molecules and correlate them with biological activity. The resulting contour maps provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, guiding structural modifications. nih.gov For instance, a 3D-QSAR study on quinazoline (B50416) derivatives for osteosarcoma yielded a model with high predictive power (q² = 0.63, R² = 0.987), highlighting the importance of steric and electrostatic effects. nih.gov
Identification of Molecular Descriptors Influencing Biological Potency
QSAR studies are powerful in identifying the key molecular features or "descriptors" that govern the biological potency of a compound series.
In 2D-QSAR studies of quinazolinone derivatives as antibacterial agents against S. aureus, descriptors like DeltaEpsilonB and DeltaPsiA were found to be major contributors to the activity. researchgate.net A study on quinolone-4(1H)-imine derivatives identified atomic charges on specific carbon atoms (qC3, qC8, qC10, qC11, qC17, qC18) as critical descriptors for antimalarial activity. unram.ac.id
3D-QSAR models provide insights through contour maps. For example, CoMSIA models have demonstrated that electrostatic, steric, hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic fields are key determinants of the structure-activity relationship for TTK protein inhibitors. nih.gov These findings prove that steric and electrostatic effects are crucial for determining the binding affinity and are instrumental in drug development. researchgate.net
The table below lists some molecular descriptors identified as influential in QSAR studies of quinazolinone derivatives.
| QSAR Study Type | Biological Activity | Influential Descriptors | Reference |
| 2D-QSAR | Antibacterial (S. aureus) | DeltaEpsilonB, DeltaPsiA | researchgate.net |
| 2D-QSAR | Antimalarial | Atomic Charges (qC3, qC8, qC10, etc.) | unram.ac.id |
| 3D-QSAR (CoMSIA) | Anticancer (Osteosarcoma) | Steric and Electrostatic fields | nih.gov |
| 3D-QSAR (CoMSIA) | TTK Inhibition | Electrostatic, Steric, HBA, HBD, Hydrophobic fields | nih.gov |
| 2D-QSAR | Anticancer (MCF-7) | AlogP, Dipole, Jurs descriptors | ekb.eg |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a ligand-protein complex over time, providing crucial information about the stability of the complex and the flexibility of both the ligand and the protein. dntb.gov.ua
MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov A key metric used is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value, typically within a range of 2–3 Å, indicates that the ligand remains securely bound in the active site and that the complex is stable. nih.gov
For example, 100 ns MD simulations were performed on complexes of 2,3-dihydroquinazolin-4(1H)-one derivatives with Leishmanial proteins to confirm their stability. mdpi.comdntb.gov.ua In another study on TTK inhibitors, MD simulations of up to 25 ns showed that all designed compounds formed stable complexes with the protein, with RMSD values less than ~2.5 Å. nih.gov Similarly, MD simulations of a quinazolin-4(3H)-one derivative complexed with carbonic anhydrase I (hCAI) showed an average ligand RMSD of 1.2 Å, indicating a very stable complex. bezmialem.edu.tr These simulations confirm that the interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time, validating the predicted binding mode. nih.gov
In Silico Biological Activity Prediction Methodologies (e.g., PASS Program)
In contemporary drug discovery, the preliminary screening of compounds using computational, or in silico, methods is a vital step for identifying promising therapeutic candidates. This approach is particularly beneficial in the study of this compound and its derivatives, a class of compounds known for a wide array of biological effects. nih.gov By predicting the biological activity of newly designed molecules before synthesis, researchers can prioritize compounds that are more likely to exhibit desired therapeutic actions, thereby saving considerable time and resources. globalresearchonline.net
A prominent methodology in this field is the Prediction of Activity Spectra for Substances (PASS) program. globalresearchonline.neturan.ua PASS analyzes the structure-activity relationships of a vast database of known biologically active substances to predict the potential biological activities of a new compound based on its structural formula. globalresearchonline.netrjptonline.org The output is a list of potential activities, each with a calculated probability of the compound being active (Pa) or inactive (Pi). rjptonline.org A higher Pa value suggests a greater likelihood of the compound exhibiting that specific activity.
Researchers frequently use the PASS program to forecast the biological potential of novel this compound derivatives. uran.uaglobalresearchonline.netijrpr.com For instance, PASS has been used to identify potential antineoplastic, analgesic, and anti-inflammatory properties in newly designed quinazoline compounds. ijrpr.com In one study, PASS was used to predict a novel antiviral activity against picornavirus for a series of designed quinazolinone derivatives, which was then further investigated through docking studies. globalresearchonline.net Another research effort used PASS to identify potential antineurotic activity in a series of triazolo[4,3-a]quinazoline-8-carboxamides. uran.ua These predictions are crucial for guiding subsequent in vitro and in vivo testing toward the most promising biological targets. globalresearchonline.net
The following table provides an illustrative example of the data that might be generated from a PASS prediction for a hypothetical this compound derivative.
| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Antineoplastic | 0.875 | 0.011 |
| Kinase Inhibitor | 0.810 | 0.023 |
| Antiviral (Picornavirus) | 0.755 | 0.045 |
| Anti-inflammatory | 0.680 | 0.062 |
| Anticonvulsant | 0.595 | 0.120 |
This table is for illustrative purposes and does not represent factual data for a specific compound.
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Prediction and Optimization Studies
A compound's therapeutic success depends not only on its biological activity but also on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME), collectively known as DMPK. nih.govselvita.com In silico ADMET (ADME and toxicity) prediction is a critical component of modern drug design, allowing for the early identification and elimination of this compound derivatives with undesirable pharmacokinetic properties. actascientific.comresearchgate.net
Computational tools predict ADMET properties based on a molecule's physicochemical characteristics, such as lipophilicity (logP), molecular weight, and topological polar surface area (TPSA). These properties are often assessed against established criteria for "drug-likeness," like Lipinski's Rule of Five. nih.govresearchgate.net Various software and web servers, such as SwissADME and PreADMET, are used to perform these predictions. researchgate.netresearchgate.net
Numerous studies on this compound derivatives incorporate in silico ADMET profiling to evaluate their potential as drug candidates. rsc.orgfrontiersin.org For example, researchers have computationally assessed properties like human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for hepatotoxicity. actascientific.comtandfonline.com These predictions are essential for lead optimization. mdpi.com If a potent compound is predicted to have poor oral bioavailability, its structure can be chemically modified to improve this parameter while preserving its biological activity. mdpi.comnih.gov
For instance, in silico ADMET studies on novel quinazolin-4(3H)-one-2-carbothioamide derivatives predicted that the lead compounds met the criteria for drug-like properties, suggesting their potential for development as anti-inflammatory agents. rsc.org Similarly, ADMET predictions for a series of quinazolin-4-one clubbed thiazole acetates/acetamides revealed their potential to be orally active antidiabetic agents, as they adhered to Lipinski's rule of five. researchgate.net These computational analyses help ensure that synthesized compounds possess favorable pharmacokinetic profiles, increasing their chances of success in later-stage clinical trials. nih.govnih.gov
Below is an example of a data table generated from an in silico ADMET prediction for a series of hypothetical this compound derivatives.
| Compound ID | Molecular Weight (g/mol) | logP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Predicted Human Intestinal Absorption (%) | BBB Permeant |
|---|---|---|---|---|---|---|---|
| QZ-A1 | 410.45 | 4.1 | 78.5 | 1 | 5 | 92.5 | No |
| QZ-A2 | 455.52 | 4.8 | 85.2 | 2 | 6 | 88.1 | No |
| QZ-A3 | 395.40 | 3.9 | 75.4 | 1 | 4 | 94.3 | Yes |
| QZ-A4 | 490.60 | 5.3 | 92.8 | 2 | 7 | 81.7 | No |
This table is for illustrative purposes and does not represent factual data for a specific compound series.
Analytical and Spectroscopic Characterization of 1h Quinazolin 4 One Derivatives in Research
Spectroscopic Techniques for Structural Elucidation
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive toolkit for the structural elucidation of 1H-quinazolin-4-one derivatives. researchgate.netsifisheriessciences.comjocpr.com These methods, often used in conjunction, allow for the unambiguous confirmation of the synthesized target compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in characterizing this compound derivatives. sifisheriessciences.commdpi.com
In ¹H NMR spectra, the chemical shifts (δ) and multiplicity of proton signals provide detailed information about their chemical environment. For instance, in a series of 2,3-disubstituted-4-quinazolinones, all expected proton signals were identified with their anticipated multiplicity. mdpi.com The protons of the quinazolinone ring and any substituents can be assigned based on their characteristic chemical shifts and coupling constants. For example, the azomethine proton (N=C-H) in some derivatives resonates as a distinct singlet downfield. frontiersin.org The NH proton of the quinazolinone ring is also a key indicator, often appearing as a D₂O exchangeable signal. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and bonding environment. In the analysis of this compound derivatives, the expected signals for all carbon atoms, including the carbonyl (C=O) and C=N groups, are typically observed in their characteristic regions of the spectrum. mdpi.commdpi.com For example, the carbonyl carbon of the quinazolin-4-one ring generally appears at a downfield chemical shift. frontiersin.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 2.24 (s, 3H, N=C–CH₃), 6.56 (d, 1H), 7.09–7.21 (m, 2H), 7.42 (d, 1H), 7.59–7.70 (m, 2H), 7.84 (d, 1H), 10.35, 11.18 (2s, 2H, 2NH) | Signal at δ 163.91 ppm related to the C=O group. | mdpi.com |
| 2-Methyl-3-benzylideneamino-quinazolin-4(3H)-one | 2.12 (s, 3H, CH₃), 6.67-6.76 (m, 3H), 7.08-7.12 (m, 1H), 7.51-7.56 (m, 1H), 7.72-7.75 (d, 2H), 7.97-7.99 (d, 1H), 8.50-8.52 (d, 1H), 9.72 (s, 1H, N=C-H) | 22.5 (CH₃), 112.1-139.9 (Aromatic C), 152.7 (N=C-H), 172.7 (C=O) | frontiersin.org |
| 2-[(E)-2-Furan-2-yl-vinyl]-3-{4-[5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl]-phenyl}-3H-quinazolin-4-one | 3.80 (s, 3H, OCH₃), 3.90 (d, 2H, CH₂), 5.50 (t, 1H, CH), 6.70-8.35 (m, 17H, aromatic H) | Not explicitly detailed in the provided text. | ptfarm.pl |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In this compound derivatives, characteristic absorption bands confirm the presence of key structural features. mdpi.comptfarm.pl A strong absorption band for the carbonyl group (C=O) of the quinazolinone ring is typically observed in the region of 1670-1750 cm⁻¹. frontiersin.orgptfarm.pl The C=N stretching vibration is also a characteristic feature, appearing around 1571-1630 cm⁻¹. frontiersin.orgptfarm.pl Additionally, N-H stretching bands can be observed, which helps to confirm the presence of the quinazolinone ring and any other amine or amide functionalities. mdpi.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of this compound derivatives typically show characteristic absorption bands corresponding to π→π* and n→π* transitions. chemmethod.comresearchgate.net The position and intensity of these bands can be influenced by the substituents on the quinazolinone core and the solvent used. frontiersin.orgfurman.edu For example, the UV-Vis spectrum of some derivatives shows absorption maxima (λ_max) in the range of 205-380 nm. frontiersin.org
Table 2: Characteristic IR and UV-Vis Data for this compound Derivatives
| Derivative Type | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Reference |
| Phenolic derivatives | 3099-3487 (O-H), 3274-3279 (N-H), 1628-1697 (C=O), 1547-1558 (C=N) | Not explicitly detailed in the provided text. | mdpi.com |
| 2-[(E)-2-Furan-2-yl-vinyl] derivatives | ~1732 (C=O of quinazoline), ~1670 (C=O of ketone), ~1630 (C=N), ~1593 (C=C) | ~239 | ptfarm.pl |
| Arylidene-based motifs | 1689-1722 (C=O), 1571-1649 (C=N) | 205-380 | frontiersin.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. sifisheriessciences.com It provides a molecular ion peak (M+) that corresponds to the molecular weight of the synthesized this compound derivative. ptfarm.plasianpubs.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the identity of the compound. ptfarm.pl High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. furman.edu
Advanced Spectrophotometric Investigations and Photophysical Properties
Beyond structural elucidation, the photophysical properties of this compound derivatives are of significant interest due to their potential applications in areas like fluorescent probes. researchgate.nettandfonline.com
Absorption and Fluorescence Characteristics
The absorption and emission spectra of this compound derivatives are key to understanding their photophysical behavior. furman.edu These compounds often exhibit fluorescence, and their absorption and emission maxima can be dependent on the solvent polarity. furman.edumdpi.com A red shift (bathochromic shift) in both absorption and emission maxima with increasing solvent polarity is a common observation, suggesting a larger dipole moment in the excited state compared to the ground state. furman.edu The molar extinction coefficients for some derivatives have been determined to be in the range of 2364–4820 M⁻¹ cm⁻¹. furman.edu
Some 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones exhibit fluorescence in the blue-green region. mdpi.com A fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, displays a fluorescence emission maximum that shifts from 456 nm to 492 nm as the pH decreases from 7.1 to 2.1. nih.gov
Determination of Quantum Yields, Lifetimes, and Stokes Shifts
To fully characterize the fluorescence properties of this compound derivatives, several key parameters are measured.
The fluorescence quantum yield (Φ_f) , which represents the efficiency of the fluorescence process, can be determined for these compounds. researchgate.netfurman.edu For instance, some 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones show quantum yields up to 89% in toluene (B28343) solution. mdpi.com A specific derivative, 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one, was found to have a high quantum yield. mdpi.com The quantum yields are often measured relative to a standard, such as quinine (B1679958) sulfate. tccollege.org
The fluorescence lifetime (τ) , the average time a molecule spends in the excited state before returning to the ground state, is another important parameter. researchgate.netfurman.edu Time-Correlated Single Photon Counting (TCSPC) is a common technique used to measure fluorescence lifetimes. tccollege.orgmdpi.com
The Stokes shift , the difference in wavelength between the absorption maximum and the emission maximum, is also a characteristic property. researchgate.net Large Stokes shifts are often observed for this compound derivatives, and this shift tends to increase with solvent polarity. furman.edu
Table 3: Photophysical Properties of Selected this compound Derivatives
| Compound/Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ_f) | Stokes Shift (nm) | Solvent/Conditions | Reference |
| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Solvent-dependent | Solvent-dependent, red-shifted | - | Large, increases with polarity | Various solvents | furman.edu |
| 2-(4'-N,N-Diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | - | - | Up to 89% | - | Toluene | mdpi.com |
| 4-Amino-1H-benzo[g]quinazoline-2-one | 250, 300, 320, 370 | 456 | 0.62 | - | pH 7.1 | nih.gov |
| Quinazolinone benzamides (4a-4h) | - | - | Determined relative to quinine sulfate | - | Three different solvents | researchgate.nettccollege.org |
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of newly synthesized compounds. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This data is crucial for verifying the empirical formula of a compound, which in turn supports the proposed molecular structure. In the research of this compound derivatives, elemental analysis serves as a cornerstone for structural confirmation, often used in conjunction with spectroscopic methods. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed structure. A close agreement, generally within ±0.4%, is considered a strong indication of the compound's purity and correct elemental composition. jocpr.com
Research findings from various studies on this compound derivatives consistently report the use of elemental analysis to validate the synthesized structures. For instance, in the synthesis of a series of 3-((2-chloro-6-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one, the calculated and found elemental percentages were in close agreement, substantiating the successful synthesis of the target molecules. arabjchem.org Similarly, studies involving the synthesis of quinazolinone derivatives for potential antimicrobial or anti-inflammatory activities present elemental analysis data as a key part of the characterization process. sciensage.infoijpsr.com
The following tables present a compilation of elemental analysis data for various this compound derivatives from different research articles. These tables highlight the concordance between the calculated and experimentally found elemental compositions.
Table 1: Elemental Analysis Data for Substituted Quinazolin-4-one Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| 3-((2-Chloro-6-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one | C₁₉H₁₄ClN₃O | Calcd. | 67.96 | 4.20 | 12.51 | arabjchem.org |
| Found | 67.87 | 4.29 | 12.44 | arabjchem.org | ||
| 3-((2-Chloro-7-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one | C₁₉H₁₄ClN₃O | Calcd. | 67.96 | 4.20 | 12.51 | arabjchem.org |
| Found | 67.90 | 4.26 | 12.53 | arabjchem.org | ||
| 3-((2-(p-Tolyloxy)-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one | C₂₆H₂₁N₃O₂ | Calcd. | 76.64 | 5.19 | 10.31 | arabjchem.org |
| Found | 76.51 | 5.23 | 10.39 | arabjchem.org | ||
| 3-((2-(p-Tolyloxy)-7-methoxyquinolin-3-yl)methyl)quinazolin-4(3H)-one | C₂₆H₂₁N₃O₃ | Calcd. | 73.74 | 5.00 | 9.92 | arabjchem.org |
In another study focusing on the synthesis of novel quinazolinone derivatives, elemental analysis was employed to confirm the structures of the final products. The results, as shown in the table below, demonstrated a strong correlation between the theoretical and observed values. ekb.eg
Table 2: Elemental Analysis of 4(3H)-Quinazolinone Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N | %S | Reference |
|---|---|---|---|---|---|---|---|
| 3a | C₁₈H₁₇N₅OS | Calcd. | 61.52 | 4.87 | 19.93 | 9.12 | ekb.eg |
| Found | 61.30 | 4.60 | 19.81 | 8.90 | ekb.eg | ||
| 3b | C₂₃H₁₉N₅OS | Calcd. | 66.81 | 4.63 | 16.94 | 7.75 | ekb.eg |
| Found | 66.65 | 4.51 | 16.73 | 7.58 | ekb.eg | ||
| 4a | C₁₇H₁₅N₅OS | Calcd. | 60.16 | 4.45 | 20.63 | 9.45 | ekb.eg |
Furthermore, research on the synthesis of 3-alkylquinazolin-4-one derivatives also relied on elemental analysis to characterize the newly formed compounds. The data presented in the following table confirms the successful alkylation at the N-3 position of the quinazolinone ring. mdpi.com
Table 3: Elemental Analysis of 3-Alkylquinazolin-4-one Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| 3h | C₁₁H₁₁BrN₂O | Calcd. | 49.46 | 4.15 | 10.49 | mdpi.com |
The consistent use and reporting of elemental analysis data across numerous studies underscore its indispensability in the structural elucidation of this compound derivatives. This analytical method provides the foundational evidence for the elemental makeup of these synthesized compounds, thereby validating the synthetic routes and enabling further investigation into their chemical and biological properties. orientjchem.orgtandfonline.comresearchgate.netnih.gov
Future Directions and Emerging Research Avenues for 1h Quinazolin 4 One
Advancements in Green and Sustainable Synthetic Methodologies
The synthesis of 1H-quinazolin-4-one and its derivatives is undergoing a significant transformation towards more environmentally benign and efficient methods. Traditional synthetic routes often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents, prompting the development of "green" alternatives.
Recent research has highlighted the use of heterogeneous nano-catalysts as a superior approach for quinazolinone synthesis. acs.org These catalysts, such as nano In2O3 and Co(II)-NH2-Si@Fe2O3 nanoparticles, offer high surface area for rapid reactions under milder conditions and can be easily separated and reused, minimizing waste. acs.org One study reported the use of a Ni-Fe2O3@SiO2-Pr-DMAP nanocatalyst which proved to be highly efficient, reusable, and environmentally friendly due to the elimination of harmful solvents. Another novel approach utilizes concentrated solar radiation (CSR) in conjunction with natural catalysts like lemon juice. researchgate.net This method has been shown to produce high yields of 2,3-dihydroquinazolin-4(1H)-ones in a fraction of the time compared to conventional methods, showcasing the potential of renewable energy in organic synthesis. researchgate.net
Metal-free synthesis is another burgeoning area. An efficient protocol has been developed using H2O2 as a green oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source, avoiding the need for transition metal catalysts. mdpi.com Similarly, a catalyst-free method involving the oxidative cyclization of styrenes and o-aminobenzamide has been reported, emphasizing sustainable operations and the use of green solvents. nih.gov
These advancements not only make the synthesis of 1H-quinazolin-4-ones more economical and scalable but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries.
| Catalyst/Method | Starting Materials | Key Advantages | Reference |
| Ni-Fe2O3@SiO2-Pr-DMAP | 2-aminobenzamide (B116534), aldehydes | High efficiency, reusability, reduced environmental impact | |
| Concentrated Solar Radiation (CSR) & Lemon Juice | 2-aminobenzamide, aromatic/heteroaromatic aldehydes | Eco-friendly, rapid reaction (97% yield in 10 mins), uses renewable energy | researchgate.net |
| H2O2/DMSO | Substituted 2-amino benzamide, DMSO | Transition metal-free, uses a green oxidant | mdpi.com |
| Metal- and Catalyst-Free Oxidation | o-aminobenzamides, styrenes | Sustainable, low-cost, free from hazardous materials | nih.gov |
| Nano In2O3 | Isatoic anhydride (B1165640), aniline, benzaldehyde | Reusable catalyst, simple reaction conditions (water as solvent) | acs.org |
Rational Design of Multi-Targeting this compound Derivatives
The complexity of diseases like cancer, which often involve multiple biological pathways, has spurred the development of multi-targeting drugs. The this compound scaffold is exceptionally well-suited for this strategy due to its adaptable structure, which allows for modifications at several positions. bohrium.com
A significant focus has been on designing quinazolinone derivatives as multi-kinase inhibitors. researchgate.net For example, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been synthesized and shown to inhibit multiple protein kinases, including VEGFR2, EGFR, and HER2, which are crucial in cancer progression. researchgate.net Researchers have also created hybrids of quinazolinone with other pharmacophores, such as 1,2,4-oxadiazole (B8745197) and chalcone (B49325), to develop dual inhibitors of enzymes like EGFR and BRAFV600E. bohrium.comrsc.org These hybrid compounds aim to achieve synergistic antitumor activity. rsc.org
The rational design process often involves identifying key structural features of different enzyme active sites and designing a single molecule that can effectively interact with all of them. This approach has led to the development of potent anticancer agents with broad-spectrum activity against various cancer cell lines. researchgate.net For instance, a series of quinazoline-based glycosyl-1,2,3-triazoles were designed as dual inhibitors of EGFR and VEGFR-2, showing excellent potency against multiple cancer cell lines. nih.gov
| Derivative Class | Targeted Enzymes/Receptors | Therapeutic Goal | Reference |
| 2-Sulfanylquinazolin-4(3H)-ones | VEGFR2, EGFR, HER2, CDK2 | Multi-kinase inhibition for cancer therapy | researchgate.net |
| 1,2,4-Oxadiazole/Quinazolin-4-one Hybrids | EGFR, BRAFV600E | Dual inhibition for synergistic antiproliferative activity | rsc.org |
| Quinazolinone-Chalcone Hybrids | EGFR, BRAFV600E | Dual inhibitors for antiproliferative activity | bohrium.com |
| Quinazoline-based Glycosyl-1,2,3-triazoles | EGFR, VEGFR-2 | Dual inhibition for potent cytotoxic activity | nih.gov |
Exploration of Novel Therapeutic Targets and Disease Applications
While the anticancer properties of 1H-quinazolin-4-ones are well-established, researchers are actively exploring their potential in treating a wider range of diseases. The versatile nature of the quinazolinone scaffold allows for the development of derivatives with diverse pharmacological activities. wikipedia.org
One promising area is neurodegenerative diseases. Quinazoline (B50416) derivatives are being investigated as potential therapeutics for Alzheimer's disease by targeting key pathological processes such as cholinergic deficit and β-amyloid aggregation. researchgate.net Another emerging application is in the treatment of parasitic diseases like leishmaniasis. ontosight.ai Derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising in vitro and in silico activity against Leishmania species by targeting essential enzymes like Pyridoxal Kinase and Trypanothione Reductase. ontosight.aimdpi.com
The anti-inflammatory potential of quinazolinones is also gaining attention. omicsonline.org Researchers have designed derivatives that act as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). e3s-conferences.org Furthermore, the antiviral activity of quinazoline derivatives is being explored, with some compounds showing efficacy against the influenza virus. nih.gov The broad biological activity of this scaffold suggests that many more therapeutic applications are yet to be discovered. mdpi.com
| Disease/Condition | Specific Target/Mechanism | Example Derivative Class | Reference |
| Alzheimer's Disease | Cholinesterase inhibition, β-amyloid aggregation inhibition | Quinazoline-based agents | researchgate.net |
| Leishmaniasis | Pyridoxal Kinase, Trypanothione Reductase | 2,3-dihydroquinazolin-4(1H)-one derivatives | ontosight.aimdpi.com |
| Inflammation | Selective COX-2 inhibition | 2-pyridyl (3H)-quinazolin-4-one derivatives | omicsonline.orge3s-conferences.org |
| Viral Infections | Anti-influenza virus activity | 2,4 disubstituted quinazoline derivatives | nih.gov |
| Diabetes | Glucokinase activation | Quinazolin-4-one clubbed thiazole (B1198619) acetates/acetamides | nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new this compound-based drugs. acs.org These computational tools can analyze vast datasets of chemical structures and biological activities to accelerate several stages of the drug discovery pipeline.
AI algorithms can be employed for de novo drug design, generating novel quinazolinone structures with desired pharmacological properties. ML models can predict the binding affinity of a molecule to a specific protein target, enabling high-throughput virtual screening of large compound libraries to identify promising candidates. acs.org This significantly reduces the time and cost associated with experimental screening.
Furthermore, AI can predict the pharmacokinetic and toxicological (ADMET) properties of new derivatives, helping to prioritize compounds with a higher likelihood of success in clinical trials. acs.org Graph neural networks (GNNs), a type of deep learning model, are particularly adept at learning the complex relationships between a molecule's structure and its biological function. acs.org As AI and ML models become more sophisticated and are trained on larger, more diverse datasets, their predictive power will continue to improve, guiding the synthesis of more effective and safer this compound-based therapeutics.
| AI/ML Application | Description | Potential Impact on Quinazolinone Research | Reference |
| Virtual Screening | Using algorithms to predict the binding of quinazolinone derivatives to protein targets. | Faster identification of lead compounds from large virtual libraries. | acs.org |
| De Novo Drug Design | Generating novel quinazolinone structures with optimized properties. | Creation of innovative drug candidates with enhanced efficacy. | |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of new compounds. | Early identification of candidates with favorable drug-like properties, reducing late-stage failures. | acs.org |
| Target Identification | Analyzing biological data to identify new potential therapeutic targets for quinazolinone derivatives. | Expanding the therapeutic applications of the quinazolinone scaffold. | acs.org |
| Drug Repurposing | Identifying new uses for existing quinazolinone-based drugs. | Accelerating the development of treatments for new diseases. |
Potential Non-Biomedical Applications of this compound and its Derivatives
Beyond their extensive use in medicinal chemistry, derivatives of this compound are emerging as valuable compounds in other scientific and industrial fields. Their inherent chemical properties and biological activity make them suitable for a range of non-biomedical applications, particularly in agriculture.
The 4(3H)-quinazolinone scaffold is recognized as a privileged structure for the development of novel agrochemicals. mdpi.com Derivatives have been shown to possess potent fungicidal, herbicidal, and insecticidal properties. nih.gove3s-conferences.org For example, certain 3-alkylquinazolin-4-one derivatives have demonstrated significant antifungal activity against various plant pathogens. nih.gov Novel quinazolinone-2-carbohydrazide derivatives have been developed as effective succinate (B1194679) dehydrogenase inhibitors, a key target for fungicides, showing efficacy against fungi like Rhizoctonia solani on rice plants. acs.org Additionally, some quinazolinone derivatives have been investigated for the control of bacterial diseases in plants, such as those caused by Xanthomonas oryzae pv. oryzicola. bohrium.com The development of biodegradable agrochemicals containing the quinazolinone core is an active area of research. researchgate.net
In the field of material science, the unique photophysical properties of some quinazolinone derivatives are being explored. researchgate.net Their heterocyclic structure can be functionalized to create new materials with specific optical or electronic characteristics. The broad applicability of quinazolinones suggests that their use will continue to expand into new and diverse technological areas. rsc.org
| Application Area | Specific Use | Example/Finding | Reference |
| Agriculture (Fungicide) | Inhibition of plant pathogenic fungi | Quinazolinone-2-carbohydrazide derivatives inhibit succinate dehydrogenase in Rhizoctonia solani. acs.org 6-bromo-3-propylquinazolin-4-one (B7488161) shows good antifungal activity. | acs.orgnih.gov |
| Agriculture (Bactericide) | Control of bacterial plant diseases | Derivatives show inhibitory effects against Xanthomonas oryzae pv. oryzicola. | bohrium.com |
| Agriculture (Herbicide/Insecticide) | Weed and pest control | Quinazolinone derivatives are being developed as biodegradable agrochemicals. | researchgate.netnih.gov |
| Material Science | Development of new materials | Utilized as building blocks for complex organic molecules with unique photophysical properties. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1H-quinazolin-4-one derivatives, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclocondensation of anthranilic acid derivatives with urea or thiourea. For example, 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is synthesized via a multi-step process starting from substituted anthranilic acid, followed by cyclization under acidic conditions . Microwave-assisted synthesis (e.g., 100–150°C, 10–30 minutes) can enhance reaction efficiency and yield compared to traditional reflux methods . Catalytic systems like KAl(SO₄)₂·12H₂O or heterogeneous solid acids (e.g., zeolites) improve regioselectivity and reduce side reactions .
Q. How do tautomeric forms of quinazolin-4-one derivatives influence their biological activity and coordination chemistry?
- Methodological Answer : Quinazolin-4-one exists in three tautomeric forms (1H, 3H, and 4-OH). The 1H-tautomer is stabilized in coordination complexes with transition metals like Cu(II) or Cd(II), as demonstrated by X-ray crystallography . For biological studies, tautomerism affects binding affinity; for instance, the 1H-form shows stronger interactions with kinase active sites compared to the 3H-form. NMR (¹H/¹³C) and IR spectroscopy are critical for tautomer identification .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular formulas. For structural elucidation, ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and X-ray crystallography resolve regiochemical ambiguities . Purity assessment via HPLC (C18 column, methanol/water mobile phase) is essential for pharmacological studies .
Advanced Research Questions
Q. How can substituent effects at the 2- and 6-positions of this compound modulate anticancer activity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, F) at the 2-position enhance cytotoxicity by increasing DNA intercalation potential. For example, 2-(4-fluorophenyl)-1H-quinazolin-4-one shows IC₅₀ values <10 µM against breast cancer cell lines (MCF-7). Substituents at the 6-position (e.g., -NH₂) improve solubility and kinase inhibition (e.g., EGFR-TK) . Structure-activity relationship (SAR) studies should combine in vitro assays (MTT) with molecular docking (AutoDock Vina) to validate targets .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from variations in assay conditions (e.g., serum concentration, incubation time). Meta-analysis of data from standardized protocols (e.g., NCI-60 panel) and validation via orthogonal assays (e.g., apoptosis via Annexin V/PI staining) improve reliability . For example, conflicting reports on antimicrobial activity can be resolved by controlling for bacterial strain variability and compound purity (>95% by HPLC) .
Q. How do heterogeneous catalysts improve the sustainability of this compound synthesis?
- Methodological Answer : Recyclable catalysts like silica-supported sulfonic acid reduce waste and energy consumption. For instance, SiO₂-Pr-SO₃H achieves >85% yield in cyclocondensation reactions at 80°C, with 5 recycles without significant loss in activity . Life-cycle assessment (LCA) metrics (E-factor, atom economy) should be calculated to compare green chemistry profiles .
Q. What mechanistic insights explain the dual antitumor and anti-inflammatory effects of this compound derivatives?
- Methodological Answer : Derivatives like 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one inhibit COX-2 (via ELISA) and downregulate NF-κB (via Western blot), linking anti-inflammatory and pro-apoptotic pathways. Dual activity is dose-dependent; low concentrations (1–10 µM) primarily affect inflammation, while higher doses (20–50 µM) induce caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
